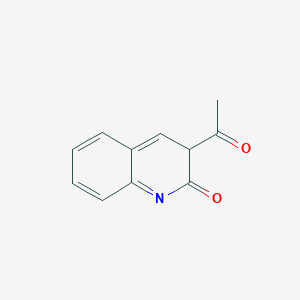
3-acetyl-3H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-3H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by the presence of an acetyl group at the third position and a keto group at the second position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
Direct Acetylation: One common method involves the direct acetylation of 4-hydroxyquinolin-2(1H)-ones using acetyl chloride in the presence of pyridine or acetic acid with polyphosphoric acid as a catalyst.
Microwave-Assisted Multicomponent Reaction: Another approach is the microwave-assisted multicomponent reaction involving arylamines, ethyl acetoacetate, and triethyl orthoformate, followed by cyclization of the intermediate.
Alkaline Hydrolysis: Alkaline hydrolysis of pyranoquinoline derivatives can also yield 3-acetyl-3H-quinolin-2-one.
Industrial Production Methods
Industrial production methods often involve scalable processes such as the direct acetylation method mentioned above, which can be optimized for large-scale synthesis using continuous flow reactors and other industrial equipment.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
科学的研究の応用
3-Acetyl-3H-quinolin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-acetyl-3H-quinolin-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
3-Acetyl-4-hydroxyquinolin-2-one: Similar in structure but with a hydroxyl group at the fourth position.
3-Acetyl-2-chloroquinoline: Contains a chlorine atom at the second position instead of a keto group.
3-Acetyl-4-phenylquinoline: Features a phenyl group at the fourth position.
Uniqueness
3-Acetyl-3H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a versatile compound in both research and industrial applications .
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
3-acetyl-3H-quinolin-2-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6,9H,1H3 |
InChIキー |
ATXPBXFMPNZDJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C=C2C=CC=CC2=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B12349759.png)
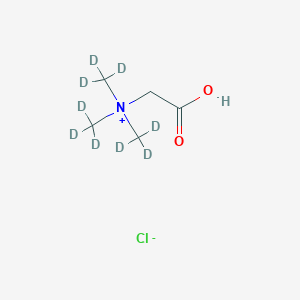
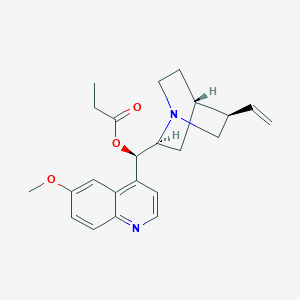
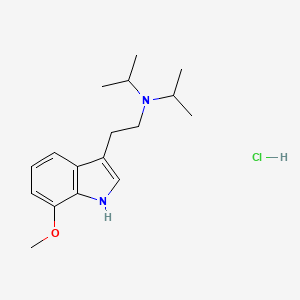
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)
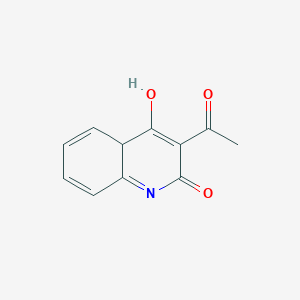
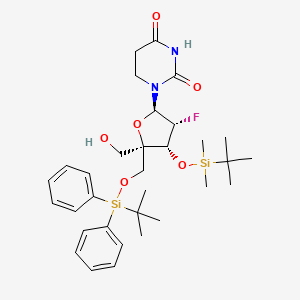
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)

![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)

![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)

